(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide
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Overview
Description
(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is an organic compound that features a furan ring, an acrylamide moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide typically involves the reaction of 3-(furan-2-yl)acryloyl chloride with 2-methylbenzohydrazide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)acryloyl chloride: A precursor in the synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-2-3-7-13(11)15(19)17-16-14(18)9-8-12-6-4-10-20-12/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
InChI Key |
OKZKYYNRGXMAEH-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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